molecular formula C9H10F2O B1629159 3-(2,6-Difluorophenyl)propan-1-ol CAS No. 401939-88-6

3-(2,6-Difluorophenyl)propan-1-ol

Cat. No.: B1629159
CAS No.: 401939-88-6
M. Wt: 172.17 g/mol
InChI Key: RNROUPWIMQVAJF-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O It is a fluorinated derivative of phenylpropanol, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,6-Difluorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of ethyl 3-(2,6-difluorophenyl)propionate using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, followed by stirring overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 3-(2,6-Difluorophenyl)propanal or 3-(2,6-Difluorophenyl)propanone.

    Reduction: 3-(2,6-Difluorophenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Difluorophenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)propan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Difluorophenyl)propan-1-ol: Similar structure but with fluorine atoms at the 2 and 3 positions.

    3-(2,6-Difluorophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

3-(2,6-Difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological interactions compared to other fluorinated phenylpropanol derivatives .

Properties

IUPAC Name

3-(2,6-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNROUPWIMQVAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634559
Record name 3-(2,6-Difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401939-88-6
Record name 3-(2,6-Difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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